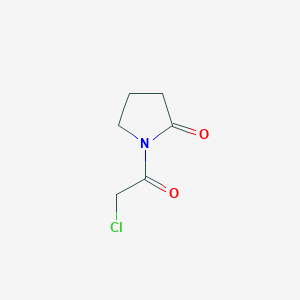

1-(2-Chloro-acetyl)-pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroacetyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRVMNVJFVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390296 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43170-60-1 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Chloro-acetyl)-pyrrolidin-2-one molecular structure and weight

An In-Depth Technical Guide to 1-(2-Chloro-acetyl)-pyrrolidin-2-one: Molecular Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 43170-60-1), a versatile chemical intermediate. We will dissect its core molecular structure, establish its precise molecular weight, and detail its key physicochemical properties. The narrative emphasizes the causality behind its synthesis, focusing on the N-acylation of 2-pyrrolidinone. A significant portion of this guide is dedicated to the compound's core reactivity, centered on the electrophilic nature of the chloroacetyl group, which makes it a valuable building block in synthetic chemistry. By drawing parallels to structurally related and pharmaceutically significant compounds, we highlight its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this scaffold.

Molecular Structure and Physicochemical Properties

This compound is a derivative of 2-pyrrolidinone, a five-membered lactam. Its structure is characterized by the attachment of a 2-chloroacetyl group to the nitrogen atom of the pyrrolidinone ring. This functionalization introduces a highly reactive electrophilic site, making the molecule a useful synthetic intermediate.[1]

The molecular formula for this compound is C₆H₈ClNO₂.[1][2][3] Based on this formula, the calculated molecular weight is 161.59 g/mol .[1][2][4] The structural and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-chloroacetyl)pyrrolidin-2-one | [2] |

| CAS Number | 43170-60-1 | [1][2] |

| Molecular Formula | C₆H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 161.59 g/mol | [1][2] |

| Canonical SMILES | C1CC(=O)N(C1)C(=O)CCl | [2][3] |

| InChI Key | XAXRVMNVJFVLDQ-UHFFFAOYSA-N | [2][3] |

| Density | 1.358 g/cm³ | [2] |

| Boiling Point | 283.2°C at 760 mmHg | [2] |

| Flash Point | 125.1°C | [2] |

Synthesis and Mechanistic Rationale

The most direct and logical synthesis of this compound involves the N-acylation of 2-pyrrolidinone with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of the Experimental Choice: The nitrogen atom in the 2-pyrrolidinone lactam is nucleophilic, although its reactivity is somewhat attenuated by the adjacent carbonyl group. Chloroacetyl chloride, conversely, is a potent electrophile. The carbonyl carbon of the acid chloride is highly electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, making it an excellent target for nucleophilic attack. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Sources

1-(2-Chloro-acetyl)-pyrrolidin-2-one solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Chloro-acetyl)-pyrrolidin-2-one

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 43170-60-1) is a versatile bifunctional molecule with significant potential as a building block in complex chemical syntheses, particularly within pharmaceutical and agrochemical research. Its utility, however, is fundamentally governed by its physicochemical properties—most critically, its solubility and stability. This technical guide provides an in-depth analysis of these characteristics, synthesizing theoretical principles with actionable experimental protocols. We delve into the structural factors influencing its solubility, offer field-proven methodologies for its quantitative determination, and explore its chemical stability. A significant focus is placed on predicting and analyzing its degradation pathways, particularly its susceptibility to hydrolysis. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively handle, formulate, and utilize this compound, ensuring both experimental success and the integrity of research outcomes.

Core Physicochemical Profile

This compound is a solid compound featuring a five-membered lactam ring N-acylated with a chloroacetyl group. This unique structure confers a specific set of properties that are crucial for its application in synthesis.

Caption: Chemical structure and key properties of this compound.

A summary of its fundamental physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈ClNO₂ | [1] |

| Molecular Weight | 161.59 g/mol | [1] |

| CAS Number | 43170-60-1 | [1] |

| Physical Form | Solid | |

| Purity (Typical) | Min. 95% | [1] |

| Predicted Boiling Point | 283.2°C at 760 mmHg | [2] |

| Predicted Density | 1.358 g/cm³ | [2] |

Solubility Profile: A Blend of Theory and Practice

Understanding the solubility of a compound is paramount for its use in reaction chemistry, formulation, and biological assays. The structure of this compound, containing both polar (lactam, amide carbonyl) and non-polar (methylene groups) regions, suggests a nuanced solubility profile.

Theoretical Assessment & Qualitative Data

The presence of the polar lactam and amide functionalities would theoretically impart some degree of solubility in polar solvents. However, the overall neutrality of the molecule and the presence of the hydrocarbon backbone limit its aqueous solubility.

Limited available data indicates that this compound is slightly soluble in organic solvents such as Chloroform, Dimethyl Sulfoxide (DMSO), and Methanol. This aligns with its structural characteristics, where these solvents can engage in hydrogen bonding and dipole-dipole interactions.

Causality-Driven Experimental Protocol: Quantitative Solubility Determination

Due to the scarcity of precise quantitative data, an experimental approach is necessary. The OECD Test Guideline 105 outlines standardized methods for determining water solubility, with the Flask Method being most appropriate for substances like this.[3][4][5] The principle is to saturate a solvent with the compound at a specific temperature and then measure the concentration of the dissolved substance.

Protocol Justification: This protocol is designed as a self-validating system. By approaching equilibrium from two directions (undersaturation and supersaturation), the results can be confirmed, ensuring trustworthiness. The use of a validated analytical method like HPLC provides the necessary specificity and precision.

Caption: Workflow for quantitative solubility determination via the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration : Agitate the flasks at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to achieve a plateau in concentration.[5]

-

Phase Separation : Allow the flasks to stand at the test temperature to let undissolved solid settle. For robust separation, centrifuge the samples at the same temperature.

-

Sampling & Analysis : Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) that does not adsorb the compound.

-

Quantification : Accurately dilute the filtrate and quantify the concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting : Express the solubility as mass per unit volume (e.g., mg/mL) or molarity.

Chemical Stability: Reactivity and Degradation Pathways

The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of impurities. The molecule possesses two primary sites susceptible to degradation: the electrophilic carbon of the chloroacetyl group and the lactam ring.

Structural Basis for Instability

The α-chloro-N-acyl moiety is the most significant contributor to the molecule's reactivity. The carbon atom bonded to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself. This makes it a prime target for nucleophilic attack.

-

Susceptibility to Hydrolysis : Water is a common nucleophile that can attack the electrophilic carbon, leading to the displacement of the chloride ion. This hydrolysis reaction is a primary degradation pathway.[6][7] The rate of hydrolysis is often influenced by pH and temperature.[6]

-

Lactam Ring Stability : The 2-pyrrolidone (a γ-lactam) ring is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[8][9]

Proposed Degradation Pathways

Based on fundamental chemical principles, the most probable degradation pathway under mild aqueous conditions is the hydrolysis of the C-Cl bond.

Caption: Proposed primary degradation pathways for this compound.

-

Primary Pathway (Hydrolysis of Chloroacetyl Group) : Nucleophilic substitution of the chloride by a hydroxide ion or water molecule yields 1-(2-hydroxyacetyl)-pyrrolidin-2-one . This is the most anticipated degradation product under neutral or near-neutral aqueous conditions.

-

Secondary Pathway (Lactam Hydrolysis) : Under more extreme pH conditions (strong acid or base), the lactam ring can be hydrolyzed to form 4-(2-chloroacetamido)butanoic acid .

Experimental Protocol: Forced Degradation Studies

To systematically investigate stability, forced degradation (or stress testing) studies are essential. These studies intentionally expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways.[10][11][12] This aligns with the principles outlined in the ICH Q1A(R2) guideline for stability testing.[1][13][14]

Protocol Justification: This protocol provides a comprehensive assessment of the compound's intrinsic stability. By subjecting it to a range of stress conditions (hydrolytic, oxidative, photolytic), it allows for the development of a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradants. This is a cornerstone of trustworthy pharmaceutical development.[15]

Step-by-Step Methodology:

-

Stock Solution Preparation : Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions :

-

Acidic Hydrolysis : Treat the solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24-48 hours).

-

Basic Hydrolysis : Treat the solution with 0.1 M NaOH at room temperature. This reaction is often rapid, so monitor at early time points (e.g., 0, 1, 4, 8 hours).

-

Neutral Hydrolysis : Reflux the solution in water.

-

Oxidative Degradation : Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photolytic Degradation : Expose the solution (and solid material) to light according to ICH Q1B guidelines.

-

-

Sample Analysis : At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method : Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate, identify, and quantify the parent compound and any formed degradation products.

Recommendations for Handling and Storage

Based on the inherent reactivity of the chloroacetyl group, specific handling and storage procedures are required to maintain the integrity of this compound.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect it from atmospheric moisture.

-

Handling : As the compound is an alkylating agent, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong bases, acids, and oxidizing agents.

Conclusion

This compound is a synthetic intermediate whose utility is closely tied to its solubility and stability. While it exhibits limited solubility in aqueous media, it is soluble in several common organic solvents. The primary stability concern is its susceptibility to hydrolysis at the chloroacetyl moiety, a reaction that is accelerated by basic conditions and elevated temperatures. A thorough understanding of these properties, guided by the robust experimental protocols detailed in this guide, is essential for its successful application in research and development. By employing these methods, scientists can ensure the reliability of their results and effectively leverage the synthetic potential of this valuable chemical scaffold.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link][3]

-

Situ Biosciences (n.d.), OECD 105 - Water Solubility. Available at: [Link][4]

-

FILAB (n.d.), Solubility testing in accordance with the OECD 105. Available at: [Link][16]

-

OECD (1995), Test No. 105: Water Solubility - Abstract. Available at: [Link][5]

-

Luminata (2022), What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link][10]

-

Analytice (n.d.), OECD 105 – Water Solubility Test at 20°C. Available at: [Link][17]

-

ICH (2003), Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link][13]

-

U.S. Food and Drug Administration (2003), Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link][14]

-

European Medicines Agency (2003), ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link][1]

-

Alsante, K. M., et al. (2003), Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link][15]

-

ECA Academy (n.d.), FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available at: [Link][19]

-

Rawat, T., & Pandey, I. P. (2015), Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-87. Available at: [Link][11]

-

Shinde, N., et al. (2016), Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00086. Available at: [Link][12]

-

Google Patents (2017), CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Available at: [7]

-

Frontiers in Chemistry (2022), The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at: [Link][8]

-

MDPI (2021), Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Available at: [Link][9]

Sources

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. apicule.com [apicule.com]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 8. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medcraveonline.com [medcraveonline.com]

- 13. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 14. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. filab.fr [filab.fr]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. ICH Official web site : ICH [ich.org]

- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

An In-Depth Technical Guide on the Safety and Handling of 1-(2-Chloro-acetyl)-pyrrolidin-2-one

This guide provides a detailed overview of the essential safety protocols and handling procedures for 1-(2-Chloro-acetyl)-pyrrolidin-2-one (CAS No. 43170-60-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical scaffold in a laboratory setting.[1][2]

Introduction and Scientific Context

This compound is a chemical intermediate used in various synthetic applications.[1][2] Its structure, featuring a reactive chloroacetyl group and a lactam ring, makes it a valuable building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks during its handling, use, and disposal. This guide is predicated on the principle of a self-validating safety system, where a deep understanding of the "why" behind each procedural step fosters a proactive safety culture.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 43170-60-1 | [2][3][4] |

| Molecular Formula | C₆H₈ClNO₂ | [2] |

| Molecular Weight | 161.59 g/mol | [2] |

| Physical Form | Solid | [4] |

| Purity | Min. 95% | [2][4] |

| Storage Temperature | Refrigerator | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] It is crucial to recognize and respect these hazards to prevent accidental exposure and ensure personal safety. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Signal Word: Warning [4]

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Acute Effects: The compound is an irritant to the eyes, skin, mucous membranes, and upper respiratory tract.[3] Inhalation and ingestion may be harmful.[3] It is important to note that the toxicological properties of this specific compound have not been fully investigated, which warrants a cautious approach.[3]

Risk Assessment and Mitigation Workflow

A systematic risk assessment is paramount before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment and mitigation workflow for handling this compound.

Standard Operating Procedure (SOP) for Safe Handling

This detailed protocol is designed to be a self-validating system, minimizing risk at each step. The causality behind each choice is explained to reinforce the principles of chemical safety.

5.1. Engineering Controls and Preparation

-

Causality: The primary defense against respiratory exposure is to control the environment.

-

Protocol:

5.2. Personal Protective Equipment (PPE)

-

Causality: PPE serves as the last line of defense, protecting the user from direct contact.

-

Protocol:

-

Eye Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[5]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[3][6] Dispose of contaminated gloves properly and wash hands thoroughly after handling.[6]

-

Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron.[3]

-

5.3. Handling and Use

-

Causality: Deliberate and careful actions prevent spills and accidental exposure.

-

Protocol:

-

Avoid the formation and inhalation of dust.[6]

-

Do not eat, drink, or smoke in the area where the chemical is handled.[5]

-

Keep the container tightly closed when not in use.[3]

-

Use caution during transfers to avoid spills. If transferring the solid, use a spatula and weigh it onto a tared weigh boat inside the fume hood.

-

Wash hands and face thoroughly after handling is complete.[7]

-

5.4. Storage

-

Causality: Proper storage preserves the chemical's integrity and prevents accidental release.

-

Protocol:

-

Store in a refrigerator in a cool, dry, and well-ventilated area.[3][4][7]

-

Keep the container tightly closed to prevent moisture absorption.[3][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

The storage area should be locked or otherwise secured to restrict access.[7]

-

5.5. Disposal

-

Causality: Adherence to regulatory disposal guidelines is essential for environmental protection and safety.

-

Protocol:

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a clear and logical response is critical. The following workflow and protocols are designed to ensure a safe and effective reaction to spills or exposures.

Emergency Response Workflow Diagram

Caption: Emergency response workflow for incidents involving this compound.

6.1. First-Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] If the person feels unwell, call a poison center or doctor.[7]

-

Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.[7][8]

6.2. Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[3] Ensure adequate ventilation and evacuate personnel from the immediate area.[6]

-

Containment and Cleaning: For a solid spill, carefully scoop the material into a suitable, labeled container for disposal.[3] Avoid creating dust.[3] After the material has been collected, ventilate the area and wash the spill site.[3]

Conclusion: A Commitment to Safety and Scientific Integrity

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating a thorough knowledge of its hazards with robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, researchers can confidently and safely utilize this compound in their work. This guide serves as a foundational document to be adapted into specific laboratory SOPs, fostering a culture where safety and scientific excellence are inextricably linked.

References

-

First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

-

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. PubChem | NIH. [Link]

-

MSDS of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile. (2013, October 22). Capot Chemical. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 1-(2-Chloroacetyl)pyrrolidin-2-one [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. capotchem.com [capotchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicea.com [chemicea.com]

The Strategic Intermediate: A Technical Guide to 1-(2-Chloro-acetyl)-pyrrolidin-2-one in Advanced Pharmaceutical Synthesis

This guide provides an in-depth exploration of 1-(2-Chloro-acetyl)-pyrrolidin-2-one, a pivotal chemical intermediate in the synthesis of a range of pharmaceutically active compounds. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the synthesis, reaction mechanisms, applications, and critical handling protocols for this versatile molecule. We will delve into the causality behind experimental choices, ensuring a robust understanding of its role in modern medicinal chemistry.

Introduction: The Significance of a Versatile Building Block

This compound, with the molecular formula C₆H₈ClNO₂ and a molecular weight of 161.59 g/mol , is a lactam derivative featuring a reactive chloroacetyl group. This structural feature makes it an excellent electrophile, primed for nucleophilic substitution reactions. Its primary utility lies in its role as a precursor to a variety of pharmaceutical agents, most notably in the synthesis of nootropic drugs and other centrally acting agents. The pyrrolidinone core is a common motif in many biologically active molecules, and the chloroacetyl group provides a convenient handle for introducing further chemical complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 43170-60-1 | [1] |

| Molecular Formula | C₆H₈ClNO₂ | [1] |

| Molecular Weight | 161.59 g/mol | [1] |

| Boiling Point | 283.2ºC at 760 mmHg | [2] |

| Flash Point | 125.1ºC | [2] |

| Density | 1.358 g/cm³ | [2] |

Synthesis of this compound: A Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as starting material availability, desired scale, and purity requirements.

N-Acylation of 2-Pyrrolidone

The most direct route involves the N-acylation of 2-pyrrolidone with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: N-acylation of 2-pyrrolidone with chloroacetyl chloride.

Mechanistic Insights: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-pyrrolidone lactam attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The choice of base is critical; a non-nucleophilic base such as triethylamine or pyridine is often employed to prevent competition with the lactam nucleophile. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran to avoid hydrolysis of the highly reactive chloroacetyl chloride.

Synthesis from L-Proline

An alternative route, particularly for chiral derivatives, starts from the amino acid L-proline. This multi-step process involves the initial N-acylation of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety to the desired functionality. While this route can offer enantiopure products, it often suffers from lower overall yields. For instance, a three-step synthesis from L-proline has been reported with a total yield of only 35.3%, and the purification of intermediates can be challenging.[1]

Application in Pharmaceutical Synthesis: The Gateway to Nootropics

The primary application of this compound is as a key intermediate in the synthesis of piracetam and its analogues. Piracetam, a well-known nootropic agent, is valued for its cognitive-enhancing effects.

Synthesis of Piracetam via Ammonolysis

The chloroacetyl group of this compound is highly susceptible to nucleophilic attack by ammonia, leading to the formation of piracetam in a straightforward ammonolysis reaction.

Reaction Scheme:

Caption: Synthesis of Piracetam via ammonolysis.

Experimental Protocol: Synthesis of Piracetam

-

Reaction Setup: In a well-ventilated fume hood, a solution of this compound (1 equivalent) in a suitable solvent such as methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonolysis: The solution is cooled in an ice bath, and a solution of ammonia in methanol (e.g., 7N) is added in excess (typically 3-5 equivalents).

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove ammonium chloride. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude piracetam.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure piracetam.

Causality in Experimental Choices:

-

Excess Ammonia: The use of excess ammonia serves two purposes: it acts as the nucleophile to displace the chloride and also as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Methanol is a common solvent as it readily dissolves both the starting material and ammonia, facilitating a homogeneous reaction.

-

Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction between the acyl chloride and ammonia.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Analytical Methods for this compound

| Technique | Purpose | Key Parameters |

| ¹H NMR | Structural Elucidation | Chemical shifts and coupling constants of protons on the pyrrolidinone ring and the chloroacetyl group. |

| ¹³C NMR | Structural Confirmation | Chemical shifts of the carbonyl carbons and other carbon atoms in the molecule. |

| IR Spectroscopy | Functional Group Analysis | Characteristic absorption bands for the lactam and ketone carbonyl groups. |

| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak corresponding to the mass of the compound. |

| HPLC | Purity Assessment | Reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water gradient and UV detection. |

| GC-MS | Impurity Profiling | Capillary column suitable for polar compounds, with a temperature program to separate volatile impurities. |

¹H NMR Data (Reference for a similar compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile): ¹H NMR (400MHz, CDCl₃): δ 2.19-2.33 (m, 4H), 3.57-3.72 (m, 2H), 4.05-4.20 (m, 2H), 4.74-4.77 (m, 1H).[3]

Workflow for Purity Analysis using HPLC:

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Safety, Handling, and Storage

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and may cause skin and eye irritation.[4] As a reactive acylating agent, it should be considered corrosive.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound stands out as a strategically important intermediate in pharmaceutical synthesis. Its straightforward synthesis and the reactivity of its chloroacetyl group provide an efficient pathway for the construction of more complex molecules, particularly in the realm of nootropic drugs. A thorough understanding of its synthesis, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in research and development, ultimately contributing to the advancement of novel therapeutics.

References

- Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- Google Patents. Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.

-

PubChem. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. [Link]

-

ResearchGate. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

National Center for Biotechnology Information. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

ResearchGate. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. [Link]

- Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Capot Chemical. MSDS of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile. [Link]

-

Capot Chemical. MSDS of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile. [Link]

Sources

- 1. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 4. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

exploring the reactivity of the chloroacetyl group

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group

Abstract

The chloroacetyl group is a cornerstone of modern organic synthesis, prized for its predictable and versatile reactivity. As a bifunctional entity, it possesses two distinct electrophilic centers: the highly reactive carbonyl carbon of the acyl chloride and the α-carbon, which is activated for nucleophilic substitution.[1][2][3] This dual reactivity makes it an invaluable tool for chemists, particularly in the fields of medicinal chemistry and drug development. It serves as a robust chemical handle for constructing complex molecules, a linker for bioconjugation, and a warhead for designing covalent inhibitors.[2][4][5] This guide provides a comprehensive exploration of the chloroacetyl group's core reactivity principles, key chemical transformations, and strategic applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles of Reactivity

The utility of the chloroacetyl group stems from its distinct electronic architecture. The molecule has two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon bonded to the chlorine atom.[6]

-

Carbonyl Carbon Electrophilicity: In chloroacetyl chloride, the carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of two adjacent chlorine atoms and the carbonyl oxygen. This makes it exceptionally reactive towards nucleophiles, facilitating nucleophilic acyl substitution.[6][7]

-

α-Carbon Electrophilicity: Once the chloroacetyl group is incorporated into a molecule as an amide or ester, the α-carbon (CH₂Cl) becomes the primary site of reactivity. The inductive effect of the chlorine atom, amplified by the adjacent carbonyl group, makes this carbon an excellent electrophile for SN2 reactions.[2] The chlorine atom serves as an efficient leaving group, readily displaced by a wide range of nucleophiles.[2]

Caption: Electrophilic centers in chloroacetyl chloride.

Key Reaction Types and Mechanisms

The chloroacetyl group's reactivity can be broadly categorized into two main types of transformations, each targeting one of the electrophilic centers.

Nucleophilic Acyl Substitution: Introducing the Chloroacetyl Moiety

The most fundamental reaction of chloroacetyl chloride is nucleophilic acyl substitution, which is primarily used to attach the chloroacetyl group to a substrate, typically an amine or alcohol.[1][4] This reaction proceeds via a classic addition-elimination mechanism where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, regenerating the carbonyl.[7][8][9]

The formation of N-substituted chloroacetamides from amines is a particularly vital transformation, as it serves as the entry point for a vast array of synthetic pathways in drug discovery.[10][11][12]

Caption: Mechanism of N-Chloroacetylation.

Data Presentation: N-Chloroacetylation of Amines

The efficiency of N-chloroacetylation can be high under various conditions, including environmentally friendly aqueous systems.[10][13]

| Entry | Amine | Solvent/Base | Time | Yield (%) | Reference |

| 1 | Aniline | Phosphate Buffer | 15 min | 92 | [10] |

| 2 | 4-Methylaniline | Phosphate Buffer | 15 min | 94 | [10] |

| 3 | Benzylamine | Phosphate Buffer | 15 min | 78 | [10][14] |

| 4 | Aryl Amine | THF / DBU | 3-6 h | 75-95 | [11] |

Nucleophilic Substitution at the α-Carbon: The Workhorse Reaction

Once incorporated as a chloroacetamide or similar derivative, the chloroacetyl group's reactivity shifts to the α-carbon. This carbon becomes a prime target for SN2 reactions, where the chlorine atom is displaced by a nucleophile.[2][15] This reaction is the key to its utility as a linker and a covalent modifier.

Caption: SN2 reaction at the α-carbon of a chloroacetyl group.

The rate and success of this reaction are highly dependent on the nucleophile's strength.

-

Sulfur Nucleophiles (Thiols/Thiolates): Thiols are exceptionally potent nucleophiles for this reaction.[16][17][18] The reaction with cysteine residues in proteins is particularly rapid and specific, forming the basis of its widespread use in bioconjugation and the design of covalent inhibitors.[5][12][19][20]

-

Nitrogen Nucleophiles (Amines): Amines readily displace the chloride to form stable C-N bonds, a common strategy for linking molecular fragments or constructing heterocyclic systems.[2][21] Kinetic studies in DMSO show a stepwise mechanism with rate-limiting expulsion of the chloride from a zwitterionic intermediate.[21]

-

Oxygen Nucleophiles (Alcohols/Phenols): While possible, reactions with oxygen nucleophiles are generally slower compared to those with sulfur or nitrogen nucleophiles, reflecting the lower nucleophilicity of oxygen.

Cycloaddition Reactions

Chloroacetyl chloride, often through the in-situ generation of dichloroketene, can participate in cycloaddition reactions.[22] A notable example is the [2+2] cycloaddition with alkenes or imines to synthesize four-membered ring systems like cyclobutanones and β-lactams (azetidinones), which are important structural motifs in medicinal chemistry.[23][24]

Strategic Applications in Drug Development

The predictable reactivity of the chloroacetyl group makes it a powerful tool in the design and synthesis of therapeutic agents.

Covalent Inhibitors

A primary application is in the development of covalent inhibitors. A molecule containing a chloroacetyl "warhead" can be designed to first bind non-covalently to a target protein's active site. The strategically positioned chloroacetyl group then reacts with a nearby nucleophilic amino acid residue (commonly cysteine), forming a permanent covalent bond and leading to irreversible inhibition of the protein's function.[2]

Caption: Covalent inhibition via chloroacetylation of a cysteine residue.

Bioconjugation and Linkers

The chloroacetyl group is an effective bifunctional linker.[13] Its ability to react selectively with thiols makes it ideal for conjugating drugs, probes, or other molecules to proteins and peptides at specific cysteine sites.[5] This "proximity-induced reactivity" ensures that the covalent bond forms specifically and efficiently once the molecules are associated.[5]

The Chloroacetyl Group in Protecting Group Chemistry

Beyond its role as a reactive handle, the chloroacetyl group can also be used as a protecting group for hydroxyl and amino functionalities.[25][26] It is typically introduced using chloroacetyl chloride or chloroacetic anhydride.[27] The chloroacetyl ester is more labile than an acetate group and can be selectively removed under specific, mild conditions, such as with thiourea, without affecting other protecting groups.[25][28]

Experimental Protocols

Protocol 1: Green Synthesis of N-Phenyl-2-chloroacetamide

This protocol describes a rapid, high-yield N-chloroacetylation in an aqueous buffer, avoiding hazardous organic solvents.[10][13]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (6 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4).

-

Reaction: Stir the solution at room temperature. Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.

-

Stirring: Continue to stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 15-20 minutes, as monitored by TLC.[10]

-

Isolation: Upon completion, the solid N-phenyl-2-chloroacetamide product precipitates from the solution.

-

Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.

Protocol 2: Thiol-Alkylation of a Chloroacetamide

This protocol outlines the reaction of a chloroacetamide with a thiol nucleophile, a key step in bioconjugation.

-

Preparation: Dissolve the N-substituted chloroacetamide (1 mmol) and a thiol (e.g., N-acetyl-L-cysteine, 1.1 mmol) in a suitable solvent like DMF or an aqueous buffer (e.g., phosphate buffer, pH 7.5).

-

Base Addition: Add a non-nucleophilic base, such as sodium bicarbonate or DIPEA (1.5 mmol), to the solution to deprotonate the thiol, generating the more nucleophilic thiolate.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS or TLC. These reactions are often complete within 1-4 hours.

-

Workup: Once the reaction is complete, acidify the mixture slightly with dilute HCl to neutralize the excess base.

-

Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired thioether conjugate.

Conclusion

The chloroacetyl group is a uniquely versatile functional group whose reactivity can be precisely controlled to achieve a wide range of synthetic objectives. Its dual electrophilic nature allows it to first be readily introduced into molecules via nucleophilic acyl substitution and then serve as a potent electrophile for SN2 reactions.[2][29] This predictable and robust reactivity has cemented its role as an indispensable tool in the synthesis of pharmaceuticals, the design of covalent probes and inhibitors, and the construction of complex bioconjugates.[2][4] A thorough understanding of its mechanistic underpinnings empowers researchers to harness its full potential in tackling the challenges of modern drug discovery and chemical biology.

References

-

ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. 2025. Available from: [Link].

-

Singh R, et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. 2017. Available from: [Link].

-

Wikipedia. Chloroacetyl chloride. Wikipedia. Available from: [Link].

-

Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. 2018. Available from: [Link].

-

JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available from: [Link].

-

Wikipedia. Protecting group. Wikipedia. Available from: [Link].

-

ACS Publications. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. 2016. Available from: [Link].

-

ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. Available from: [Link].

-

Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available from: [Link].

-

Taylor & Francis Online. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. 2019. Available from: [Link].

-

Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. 2018. Available from: [Link].

-

PubMed. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. 2003. Available from: [Link].

-

ACS Publications. A new method for the removal of chloroacetyl groups. Journal of the American Chemical Society. Available from: [Link].

-

RSC Publishing. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link].

-

Semantic Scholar. Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo. Semantic Scholar. Available from: [Link].

-

MDPI. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. Available from: [Link].

-

Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. 2018. Available from: [Link].

-

Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. Available from: [Link].

-

ACS Publications. Use of chloroacetic anhydride for the protection of nucleoside hydroxyl groups. The Journal of Organic Chemistry. Available from: [Link].

-

EMBL-EBI. chloroacetyl group (CHEBI:60669). EMBL-EBI. Available from: [Link].

-

brainly.com. Briefly describe the nucleophilic acyl substitution (SNAC) reaction to generate. brainly.com. 2024. Available from: [Link].

-

Taylor & Francis. Chloroacetyl chloride – Knowledge and References. Taylor & Francis. Available from: [Link].

-

Reddit. Organic synthesis advice (amide linker using chloroacetyl chloride)? Reddit. 2015. Available from: [Link].

-

PubMed. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry. 2005. Available from: [Link].

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. 2024. Available from: [Link].

-

Chegg.com. Solved ) Identify all electrophilic sites in chloroacetyl. Chegg.com. 2019. Available from: [Link].

-

Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available from: [Link].

-

SciSpace. A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. Available from: [Link].

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. 2011. Available from: [Link].

-

ResearchGate. reaction of Schiff's bases with chloroacetyl chloride. ResearchGate. Available from: [Link].

-

NIH. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PMC. Available from: [Link].

-

Chemistry Steps. Reactions of Thiols. Chemistry Steps. Available from: [Link].

-

YouTube. Reactions of thiols. YouTube. 2019. Available from: [Link].

-

ResearchGate. Reactions of Thiols. ResearchGate. 2025. Available from: [Link].

Sources

- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]

- 4. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pdf.journalagent.com [pdf.journalagent.com]

- 25. Protecting group - Wikipedia [en.wikipedia.org]

- 26. Protective Groups [organic-chemistry.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. tandfonline.com [tandfonline.com]

Methodological & Application

N-acylation of 2-pyrrolidinone with chloroacetyl chloride

An In-Depth Guide to the N-Acylation of 2-Pyrrolidinone with Chloroacetyl Chloride: Application Notes and Protocols

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of 2-pyrrolidinone using chloroacetyl chloride. This reaction is a fundamental transformation that yields N-chloroacetyl-2-pyrrolidinone, a versatile intermediate in organic synthesis. The α-chloro group on the acetyl moiety serves as a reactive handle for subsequent nucleophilic substitutions, making the product a valuable building block for more complex molecules, including pharmaceuticals and agrochemicals.[1]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it as needed.

The Chemical Rationale: Mechanism of N-Acylation

The N-acylation of 2-pyrrolidinone is a classic example of nucleophilic acyl substitution. The reaction is highly favorable due to the high reactivity of the acyl chloride.

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-pyrrolidinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

-

Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl). The HCl can protonate the nitrogen of the starting 2-pyrrolidinone, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA), is added.[2][3] The base scavenges the HCl as it is formed, producing triethylammonium chloride and ensuring the reaction proceeds to completion.[2][4]

Caption: Reaction mechanism for N-acylation of 2-pyrrolidinone.

Safety First: Handling Hazardous Reagents

Chloroacetyl chloride is a highly toxic, corrosive, lachrymatory, and moisture-sensitive substance. [5][6][7][8] It reacts violently with water, releasing toxic hydrogen chloride gas.[6][7][9] Adherence to strict safety protocols is non-negotiable.

| Hazard | Mitigation Measure |

| Toxicity & Corrosivity | Always handle chloroacetyl chloride inside a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE): chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[6][8] |

| Reactivity with Water | Use oven-dried glassware and anhydrous solvents. Store under an inert atmosphere (e.g., nitrogen or argon).[5][6] Ensure no contact with water or moist air.[8] |

| Exothermic Reaction | The acylation reaction is highly exothermic.[4] Add the acylating agent slowly and use an ice bath to control the temperature.[10] |

| Spills | Keep an appropriate spill kit (e.g., inert absorbent material like sand or vermiculite) readily available. Do not use water to clean up spills.[9] Ventilate the area thoroughly.[5] |

| First Aid | An emergency shower and eyewash station must be immediately accessible.[5][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][7][9] |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scales.

Materials and Equipment

-

Reagents: 2-Pyrrolidinone (1.0 eq.), Chloroacetyl chloride (1.05-1.1 eq.), Triethylamine (TEA, 1.1 eq.), Anhydrous Dichloromethane (DCM), Deionized Water, 1M HCl solution, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄ or MgSO₄.

-

Equipment: Oven-dried round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, nitrogen/argon inlet, TLC plates, standard glassware for work-up, rotary evaporator, column chromatography setup.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-pyrrolidinone (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of pyrrolidinone). Begin stirring to dissolve the solid.

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. Maintaining a low temperature during the addition of chloroacetyl chloride is crucial to control the exothermic reaction.[10]

-

Acylating Agent Addition: Dissolve chloroacetyl chloride (1.05 eq.) in a small amount of anhydrous DCM in a dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirred pyrrolidinone solution over 30-60 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 2-pyrrolidinone spot indicates the reaction is complete.

Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with:

-

Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and collect the filtrate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[10]

Data Summary and Characterization

The successful synthesis of N-chloroacetyl-2-pyrrolidinone should be confirmed by analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil or solid |

| Yield | Typically >85% after purification |

| ¹H NMR (CDCl₃) | δ (ppm) approx. 4.1 (s, 2H, -COCH₂Cl), 3.6 (t, 2H, N-CH₂), 2.5 (t, 2H, -COCH₂-), 2.1 (m, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm) approx. 170 (C=O, amide), 165 (C=O, acetyl), 48 (N-CH₂), 42 (-CH₂Cl), 31 (-COCH₂-), 18 (-CH₂CH₂CH₂-)[11] |

| IR (KBr, cm⁻¹) | approx. 1700-1680 (C=O, amide), 1730-1710 (C=O, acetyl), 760-540 (C-Cl stretch) |

Experimental Workflow Visualization

Caption: Workflow for the synthesis of N-chloroacetyl-2-pyrrolidinone.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Moisture contamination hydrolyzed the chloroacetyl chloride.[3]2. Insufficient base (TEA) allowed the starting material to be protonated.[3]3. Reaction temperature was too low, preventing initiation. | 1. Ensure all glassware is oven-dried and use fresh anhydrous solvents.2. Use at least 1.1 equivalents of triethylamine.3. Ensure the reaction is allowed to warm to room temperature after the initial cooled addition. |

| Formation of Dark, Tarry Substance | 1. Reaction temperature was too high, causing polymerization or degradation.[10] | 1. Add the chloroacetyl chloride more slowly.2. Ensure the ice bath is effective and maintains a temperature below 5 °C during addition.[10] |

| Difficult Purification / Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products (e.g., diacylation, though less common with lactams). | 1. Allow the reaction to stir for a longer duration and confirm completion with TLC.2. Perform the aqueous work-up washes carefully to remove impurities. Optimize chromatography conditions for better separation. |

References

- ChemTrack.org. Safety Guideline.

- CDH Fine Chemical. Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. (2019-01-07).

- NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.

- NOAA Cameo Chemicals. chloroacetyl chloride - Report.

- CN102491928A. Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.

- CN107501154B. Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.

- NIH. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021-01-20).

- ResearchGate. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.

- NIH PMC. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008-06-12).

- Benchchem. The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols.

- Benchchem. Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.

- Benchchem. Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

- MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

- Google Patents. Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.

- Ataman Kimya. TRIETHYLAMINE.

- Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

- Benchchem. Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.

- Der Pharma Chemica. Scholars Research Library.

- ChemicalBook. 2-Pyrrolidinone(616-45-5) 13C NMR spectrum.

- WashU Medicine Research Profiles. Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. (2012-10-24).

- NIST WebBook. 2-Pyrrolidinone.

- ResearchGate. N-Acylation Reactions of Amines.

- Triethylamine: a versatile ligand to control the properties of nanomaterials. (2024-11-23).

- ChemicalBook. 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR spectrum.

- ChemicalBook. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum.

- ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemtrack.org [chemtrack.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. nj.gov [nj.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]

The Crucial Role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in Vildagliptin Synthesis: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthesis of a Key Antidiabetic Agent

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves enhancing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The chemical synthesis of Vildagliptin, (S)-1-[((3-hydroxy-1-adamantyl)amino)acetyl]pyrrolidine-2-carbonitrile, is a topic of significant interest in medicinal and process chemistry. A pivotal intermediate in many synthetic routes is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This guide provides a detailed exploration of the synthesis of Vildagliptin with a focus on the application of this key chloroacetylated pyrrolidine intermediate.

It is important to note that while the topic specifies "1-(2-Chloro-acetyl)-pyrrolidin-2-one," the widely utilized and crucial intermediate in the synthesis of Vildagliptin is, in fact, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . The nitrile functional group is a key feature of the Vildagliptin molecule, and its precursor is this carbonitrile derivative, not the pyrrolidin-2-one. This guide will, therefore, focus on the synthesis and application of the carbonitrile intermediate.

Synthetic Strategy and Mechanistic Insights

The synthesis of Vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a classic example of a nucleophilic substitution reaction. The core of this transformation is the N-alkylation of 3-amino-1-adamantanol with the chloroacetylated pyrrolidine derivative.

The Key Reaction: Nucleophilic Substitution

The primary reaction involves the displacement of the chloride ion from the chloroacetyl group by the primary amine of 3-amino-1-adamantanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Aprotic polar solvents such as tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF) are commonly employed. These solvents can solvate the cations of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

-

The Role of the Base: An inorganic base like potassium carbonate (K₂CO₃) is frequently used. Its primary function is to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation. The heterogeneous nature of K₂CO₃ in some organic solvents can sometimes be advantageous in simplifying the work-up procedure. In some protocols, an organic base may be used to ensure a homogeneous reaction mixture.

-

Catalysis with Potassium Iodide (KI): The addition of a catalytic amount of potassium iodide is a common and highly effective strategy to accelerate the reaction. This is an application of the Finkelstein reaction, where the iodide ion, being a better nucleophile and a better leaving group than the chloride ion, facilitates the substitution.[2][3][4] The catalytic cycle involves the in situ formation of the more reactive iodoacetyl intermediate, which is then readily attacked by the amine.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Vildagliptin, starting from the preparation of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Part A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This key intermediate is typically synthesized from the readily available and chiral starting material, L-proline or its amide derivative, L-prolinamide.

Protocol A1: From L-Proline

This two-step protocol involves the N-chloroacetylation of L-proline followed by the conversion of the carboxylic acid to a nitrile.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

Suspend L-proline in tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride to the suspension under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, reflux the reaction mixture for 2-3 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in a suitable solvent like acetonitrile.[5]

-

Add a dehydrating agent (e.g., trifluoroacetic anhydride) at a controlled temperature (e.g., 0-5°C).

-

Allow the reaction to proceed at room temperature for a few hours, monitoring by TLC.

-

Carefully quench the reaction with a mild base solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the desired intermediate.

Part B: Synthesis of Vildagliptin

This protocol details the final condensation step to produce Vildagliptin.

Protocol B1: Condensation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol

-

To a reaction vessel under an inert atmosphere, add 3-amino-1-adamantanol, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

-

Add a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the mixture to below 0°C with continuous stirring.

-

Slowly add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the same solvent.

-

Allow the reaction to proceed at low temperature for 1.5-2.5 hours, then gradually warm to a higher temperature (e.g., 10°C or room temperature) and continue stirring.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Vildagliptin.

Part C: Purification of Vildagliptin

Purification is crucial to obtain Vildagliptin of high purity suitable for pharmaceutical applications.

Protocol C1: Recrystallization

-

Dissolve the crude Vildagliptin in a minimal amount of a suitable hot solvent, such as butanone or isopropanol.

-

If necessary, treat with activated carbon to remove colored impurities.

-

Filter the hot solution to remove any insoluble materials.

-

Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath or refrigerator can enhance the yield.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified Vildagliptin under vacuum to a constant weight.

Data Presentation

Table 1: Typical Reagent Stoichiometry for Vildagliptin Synthesis (Protocol B1)

| Reagent | Molar Equivalent |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 1.0 |

| 3-amino-1-adamantanol | 1.0 - 1.2 |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 |

| Potassium Iodide (KI) | 0.1 - 0.2 |

Table 2: HPLC Conditions for Reaction Monitoring and Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio.[6][7] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm[6] |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Visualization of the Synthetic Workflow

Self-Validating System and Troubleshooting

A robust synthetic protocol should include measures for self-validation and troubleshooting.

In-process Controls:

-

TLC Monitoring: During the synthesis of the intermediate, TLC can be used to track the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed.

-

HPLC Analysis: For the final condensation step, HPLC is the preferred method for monitoring the reaction. It allows for the quantitative determination of the starting materials and the product, as well as the detection of any significant impurities.[1]

Potential Side Reactions and Impurities:

-

Dimer Impurity: A potential side reaction is the reaction of two molecules of the chloroacetyl intermediate with one molecule of 3-amino-1-adamantanol, leading to a dimer impurity. Controlling the stoichiometry and the rate of addition of the intermediate can minimize the formation of this byproduct.[8]

-

Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 3-amino-1-adamantanol and the chloroacetyl intermediate in the crude product. These are typically removed during the recrystallization process.

-

Isomeric Impurities: The use of the correct enantiomer of the starting material (L-proline) is critical to ensure the stereochemical purity of the final product. Chiral HPLC may be used to confirm the enantiomeric excess.

Troubleshooting Guide:

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction, loss of product during work-up | Ensure sufficient reaction time and temperature. Optimize extraction and recrystallization solvent volumes. |

| Incomplete Reaction | Insufficient base or catalyst, low temperature | Use a slight excess of the base. Ensure the catalyst is active. Increase reaction temperature or time as appropriate. |

| High Impurity Levels | Side reactions, impure starting materials | Check the purity of starting materials. Optimize reaction conditions (temperature, addition rate) to minimize side reactions. |

| Oily Product | Presence of impurities, residual solvent | Attempt recrystallization from a different solvent system. Ensure complete removal of solvent under vacuum. |

Safety Precautions

The synthesis of Vildagliptin involves the use of hazardous chemicals, and appropriate safety measures must be taken.

-

Chloroacetyl chloride: This reagent is highly corrosive, toxic if inhaled, in contact with skin, or if swallowed, and reacts violently with water.[9][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3-amino-1-adamantanol: This compound can cause skin and eye irritation.[11][12][13][14][15] Standard PPE should be worn when handling.

-

Potassium Carbonate: This is a skin and eye irritant.[16][17][18][19][20] Avoid inhalation of dust.

-

Solvents: Organic solvents such as THF, acetonitrile, and ethyl acetate are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion